molecular formula C8H11NO3S B186859 2-Methoxy-5-methylbenzenesulfonamide CAS No. 82020-49-3

2-Methoxy-5-methylbenzenesulfonamide

Cat. No.: B186859
CAS No.: 82020-49-3
M. Wt: 201.25 g/mol
InChI Key: NNBCTZQYASZPPO-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzenesulfonamide: is an organic compound with the molecular formula C8H11NO3S It is a derivative of benzenesulfonamide, featuring a methoxy group at the second position and a methyl group at the fifth position on the benzene ring

Scientific Research Applications

2-Methoxy-5-methylbenzenesulfonamide has several applications in scientific research:

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzenesulfonamides.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include primary amines.

Comparison with Similar Compounds

    2-Methoxy-4-methylbenzenesulfonamide: Similar structure but with the methyl group at the fourth position.

    2-Methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.

    5-Methylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.

Uniqueness: 2-Methoxy-5-methylbenzenesulfonamide is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to its analogs, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6-3-4-7(12-2)8(5-6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBCTZQYASZPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358499
Record name 2-methoxy-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82020-49-3
Record name 2-methoxy-5-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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